molecular formula C19H17N3O3 B2511257 (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 469872-90-0

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2511257
CAS No.: 469872-90-0
M. Wt: 335.363
InChI Key: HBKRQRZEUKKBOH-RVDMUPIBSA-N
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Description

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the acetylamino group: This can be achieved by reacting 4-aminophenyl with acetic anhydride under mild conditions.

    Introduction of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the methoxyphenyl group: This step involves the reaction of a suitable methoxy-substituted benzene derivative with the intermediate compound formed in the previous steps.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a base catalyst and appropriate solvents.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
  • N-[4-(acetylamino)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide
  • N-[4-(acetylamino)phenyl]-2-cyano-3-(4-chlorophenyl)prop-2-enamide

Uniqueness

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13(23)21-16-5-7-17(8-6-16)22-19(24)15(12-20)11-14-3-9-18(25-2)10-4-14/h3-11H,1-2H3,(H,21,23)(H,22,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKRQRZEUKKBOH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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